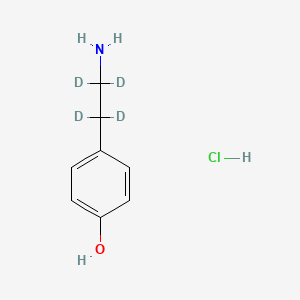

p-Tyramine-d4 Hydrochloride

Overview

Description

P-Tyramine-d4 Hydrochloride is the deuterium labeled version of Tyramine Hydrochloride . Tyramine Hydrochloride is an amino acid that helps regulate blood pressure and occurs naturally in the body, as well as in certain foods .

Synthesis Analysis

Tyramine-d4 Hydrochloride is synthesized for use as an internal standard for the quantification of tyramine . It is a tyrosine-derived endogenous and dietary monoamine and trace amine-associated receptor 1 (TAAR1) agonist .Molecular Structure Analysis

The molecular formula of p-Tyramine-d4 Hydrochloride is C8H7D4NO • HCl . The average mass is 177.665 Da and the monoisotopic mass is 177.085846 Da .Chemical Reactions Analysis

Tyramine-d4 Hydrochloride activates TAAR1 (EC 50 s = 0.08, 0.69, and 2.26 µM for rat, mouse, and human-rat chimera receptors, respectively) . It also inhibits the release of norepinephrine and dopamine in isolated rat caudate nucleus (IC 50 s = 40.6 and 119 nM, respectively) .Physical And Chemical Properties Analysis

The solubility of p-Tyramine-d4 Hydrochloride is slightly soluble in DMSO, Methanol, and Water .Scientific Research Applications

Internal Standard for Quantification

p-Tyramine-d4 Hydrochloride serves as an internal standard for the quantification of tyramine by gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-mass spectrometry (LC-MS), ensuring accuracy and precision in analytical chemistry .

Metabolic Pathway Studies

Stable isotope labeling with compounds like p-Tyramine-d4 Hydrochloride allows researchers to study metabolic pathways in vivo safely, providing insights into the dynamics of biological systems .

Environmental Pollutant Standards

Isotope-labeled compounds, including p-Tyramine-d4 Hydrochloride, are used as standards for detecting environmental pollutants in air, water, soil, sediment, and food, contributing to environmental safety and health .

Clinical Diagnostics

In clinical diagnostics, p-Tyramine-d4 Hydrochloride can be used to track and measure specific biochemical markers, aiding in the diagnosis and monitoring of various health conditions .

Pharmacokinetic Research

The compound is utilized in pharmacokinetic studies to analyze the absorption, distribution, metabolism, and excretion (ADME) of drugs within the human body, which is crucial for drug development .

Optical Nanosensors Development

p-Tyramine-d4 Hydrochloride is involved in developing optical nanosensors for detecting substances like tyramine. These sensors can be used for various applications, including food safety and quality control .

Mechanism of Action

Target of Action

p-Tyramine-d4 Hydrochloride, also known as Tyramine-d4 Hydrochloride, is a deuterium-labeled form of Tyramine Hydrochloride . Tyramine is a naturally occurring monoamine compound and trace amine derived from the amino acid tyrosine . It primarily targets the release of catecholamines .

Mode of Action

Tyramine acts by inducing the release of catecholamines . An important characteristic of this compound is its impediment to cross the blood-brain barrier, which restrains its side effects to only non-psychoactive peripheral sympathomimetic effects .

Biochemical Pathways

Tyramine is formed by the decarboxylation of tyrosine . It is a natural constituent of numerous food products and can have potentially dangerous hypertensive effects as an indirect sympathomimetic . The pharmacokinetics of Tyramine possibly depend on the organic cation transporter OCT1 genotype and on the CYP2D6 genotype . Since Tyramine is a prototypic substrate of monoamine oxidase A (MAO-A), genetic polymorphisms in MAO-A may also be relevant .

Pharmacokinetics

The pharmacokinetics of Tyramine were studied in 88 healthy volunteers after oral administration of a 400 mg dose . A strong interindividual variation in systemic Tyramine exposure was observed, with a mean AUC of 3.74 min*µg/ml and a high mean CL/F ratio of 107 l/min . On average, as much as 76.8% of the dose was recovered in urine in the form of the MAO-catalyzed metabolite 4-hydroxyphenylacetic acid (4-HPAA), confirming that oxidative deamination by MAO-A is the quantitatively most relevant metabolic pathway .

Result of Action

The molecular and cellular effects of Tyramine’s action include the induction of catecholamine release . This release can lead to various physiological effects, including an increase in systolic blood pressure .

Action Environment

The action, efficacy, and stability of Tyramine can be influenced by various environmental factors. These include the individual’s diet, as the ingestion of Tyramine-rich foods in conjunction with monoamine oxidase inhibitors (MAOIs) has been reported to cause hypertensive crisis . Additionally, genetic factors such as polymorphisms in OCT1, CYP2D6, and MAO-A can influence the pharmacokinetics and pharmacodynamics of Tyramine .

Safety and Hazards

Future Directions

As an internal standard for the quantification of tyramine, p-Tyramine-d4 Hydrochloride has potential applications in various research areas including neuroscience and receptor pharmacology . Its role as a TAAR1 agonist suggests potential future directions in the study of neurological and psychological disorders .

properties

IUPAC Name |

4-(2-amino-1,1,2,2-tetradeuterioethyl)phenol;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11NO.ClH/c9-6-5-7-1-3-8(10)4-2-7;/h1-4,10H,5-6,9H2;1H/i5D2,6D2; | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RNISDHSYKZAWOK-NXMSQKFDSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CCN)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])(C1=CC=C(C=C1)O)C([2H])([2H])N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60662224 | |

| Record name | 4-[2-Amino(~2~H_4_)ethyl]phenol--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60662224 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

177.66 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

p-Tyramine-d4 Hydrochloride | |

CAS RN |

1189884-47-6 | |

| Record name | 4-[2-Amino(~2~H_4_)ethyl]phenol--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60662224 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

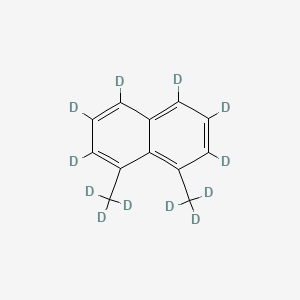

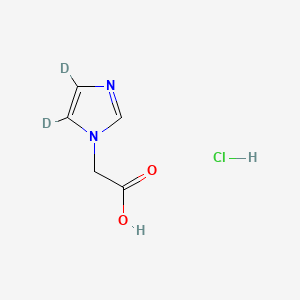

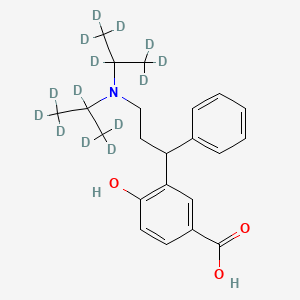

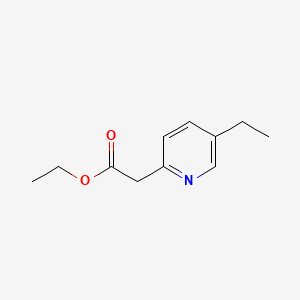

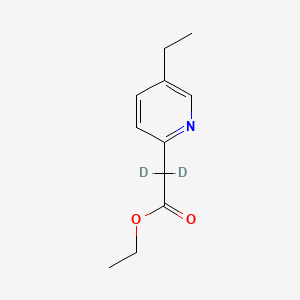

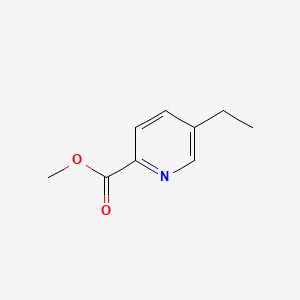

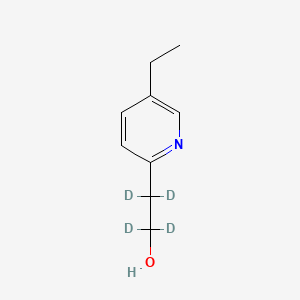

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-Amino-1,4-dimethyl-5H-pyrido[4,3-b]indole-13C2,15N Acetate](/img/structure/B563051.png)

![4-[2-(5-Ethyl-2-pyridinyl)-d4-ethoxy]benzaldehyde](/img/structure/B563068.png)